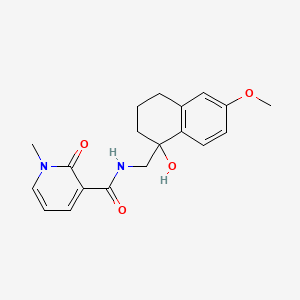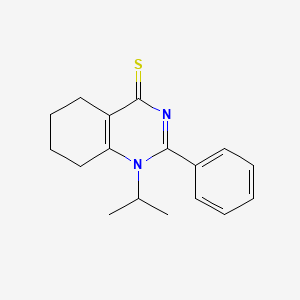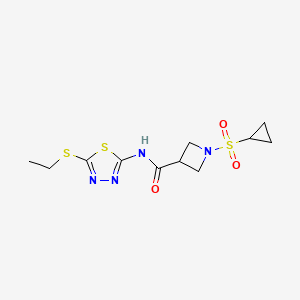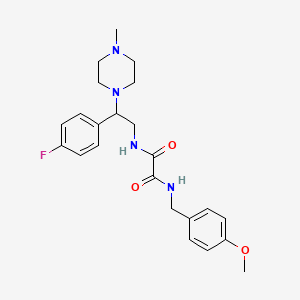
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Binding and Activity
A study by Berardi et al. (2005) explored the binding affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives at sigma(1) and sigma(2) receptors. These compounds, including derivatives with a piperidine moiety, showed significant affinity towards sigma(1) receptors, with one derivative being particularly potent and selective. This suggests potential applications in receptor-based research, particularly for sigma(1) receptor-related studies, and could be useful in PET imaging experiments. Additionally, some compounds demonstrated antiproliferative activity in glioma cells, indicating potential applications in tumor research and therapy Berardi et al., 2005.
Solid-State Studies
Another aspect of scientific research involving tetrahydronaphthalene derivatives, like the compound , is the investigation of solid-state properties. A study conducted by Facey et al. (1996) focused on the solid-state disorder of tetrahydronaphthalene derivatives using solid-state NMR and X-ray crystallography. Understanding the dynamic disorder and molecular conformations of such compounds can be crucial for their application in material science and pharmaceutical formulations Facey et al., 1996.
Sphingosine-1-Phosphate Receptor Agonism
Kurata et al. (2017) discovered a dihydronaphthalene-based compound, ceralifimod (ONO-4641), which acts as a selective agonist for S1P1 and S1P5 receptors. This selectivity is important for treating autoimmune diseases like multiple sclerosis without the undesirable effects associated with S1P3 receptor activation. The compound's efficacy in reducing peripheral lymphocyte levels in mice suggests potential applications in immunomodulation and autoimmune disease treatment Kurata et al., 2017.
Heterocyclic Derivative Synthesis
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives, including tetrahydropyridinedione and dihydropyridinone, through oxidative carbonylation of γ-oxoalkynes. These reactions produce a variety of heterocyclic compounds, which have implications in medicinal chemistry and synthetic organic chemistry, potentially leading to new therapeutic agents Bacchi et al., 2005.
Crystallographic Studies
Research by Kaiser et al. (2023) involved crystallographic studies of tetrahydronaphthalene derivatives obtained during efforts towards synthesizing elisabethin A. Such studies are crucial for understanding the molecular structure and stereochemistry of complex organic molecules, which is vital for drug design and development Kaiser et al., 2023.
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIINOCYBYYYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)








